molecular formula C11H13FN2 B1334489 3-(5-fluoro-1H-indol-3-yl)propan-1-amine CAS No. 245762-27-0

3-(5-fluoro-1H-indol-3-yl)propan-1-amine

Cat. No. B1334489
M. Wt: 192.23 g/mol
InChI Key: JBFFCANWDYAYFN-UHFFFAOYSA-N
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Description

The compound 3-(5-fluoro-1H-indol-3-yl)propan-1-amine is a fluorinated indole derivative. Indole compounds are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. The fluorine atom in the 5-position of the indole ring can influence the biological activity and metabolic stability of the compound. Although the provided papers do not directly discuss 3-(5-fluoro-1H-indol-3-yl)propan-1-amine, they do provide insights into the synthesis and properties of related fluorinated indole compounds.

Synthesis Analysis

The synthesis of fluorinated indole derivatives can be complex due to the need for selective fluorination and the formation of the desired indole scaffold. Paper describes the synthesis of fluorinated indoles with a focus on 5-HT1D receptor ligands. The paper outlines synthetic strategies for incorporating fluorine into the ligands, including the use of 4-fluoropiperidines and 3-fluoro-4-aminopiperidines. These methods could potentially be adapted for the synthesis of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine by modifying the indole core and the side chain appropriately.

Molecular Structure Analysis

The molecular structure of fluorinated indoles is critical for their interaction with biological targets. The presence of fluorine can affect the conformation and electronic distribution of the molecule. In paper , the structure of a related indole derivative is established using various spectroscopic techniques, including NMR and IR spectroscopy. These techniques could also be applied to determine the molecular structure of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine and to confirm the position of the fluorine atom on the indole ring.

Chemical Reactions Analysis

Fluorinated indoles can participate in a range of chemical reactions, often with altered reactivity due to the presence of the electronegative fluorine atom. The papers provided do not detail specific reactions for 3-(5-fluoro-1H-indol-3-yl)propan-1-amine, but paper does mention the synthesis of fluorinated ligands and their affinity for the 5-HT1D receptor, suggesting that the compound may also have potential for receptor binding and could undergo further chemical transformations to enhance this activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indoles, such as solubility, pKa, and pharmacokinetic profile, are important for their development as therapeutic agents. Paper indicates that the incorporation of fluorine into indole ligands significantly reduces their pKa, which can have a beneficial influence on oral absorption. This suggests that 3-(5-fluoro-1H-indol-3-yl)propan-1-amine may also exhibit improved pharmacokinetic properties due to the presence of the fluorine atom.

Scientific Research Applications

1. Analysis Tools in Stability Tests of Psychoactive Substances

3-(5-fluoro-1H-indol-3-yl)propan-1-amine, along with other compounds, was studied for its stability under various storage conditions using Raman spectroscopy and gas chromatography. This research is significant for understanding the stability of such substances, which is crucial for their safe usage and storage (Frączak et al., 2020).

2. Synthesis of Novel Compounds and Antitumor Activities

The compound has been used in the synthesis of new derivatives with potential antitumor activities. For instance, a study synthesized new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones starting from 5-bromo-1H-indole, leading to compounds with notable inhibitory activity against certain cancer cell lines (Houxing, 2009).

3. Development of Novel Serotonin Uptake Inhibitors

Research into new indole derivatives, including those similar to 3-(5-fluoro-1H-indol-3-yl)propan-1-amine, has led to the development of potent and selective serotonin uptake inhibitors. These findings have implications for the treatment of disorders related to serotonin uptake (Malleron et al., 1993).

4. Synthesis of Indole Derivatives for Various Applications

Indole derivatives have been synthesized for a range of applications, including antimicrobial, antiinflammatory, and antiproliferative activities. Studies have explored the synthesis and applications of these compounds, highlighting their potential in medical and pharmaceutical fields (Narayana et al., 2009).

5. Catalytic Activity in Synthesis of Novel Compounds

The compound's derivatives have been used to demonstrate the catalytic activity of certain nanoparticles in the synthesis of new compounds. This research contributes to the understanding of catalytic processes in organic chemistry (Rao et al., 2019).

Safety And Hazards

The safety information for 3-(5-fluoro-1H-indol-3-yl)propan-1-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFFCANWDYAYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398225
Record name 3-(5-FLUORO-1H-INDOL-3-YL)PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-fluoro-1H-indol-3-yl)propan-1-amine

CAS RN

245762-27-0
Record name 3-(5-FLUORO-1H-INDOL-3-YL)PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Meden, D Knez, X Brazzolotto, F Nachon… - European journal of …, 2022 - Elsevier
Lead optimization of a series of tryptophan-based nanomolar butyrylcholinesterase (BChE) inhibitors led to tertiary amines as highly potent, achiral, sp 3 -rich analogues with better …
Number of citations: 12 www.sciencedirect.com

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